molecular formula C13H21N B13484515 n-(3-Methylphenethyl)butan-2-amine

n-(3-Methylphenethyl)butan-2-amine

Cat. No.: B13484515
M. Wt: 191.31 g/mol
InChI Key: WBKNWDYIHAYQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(3-Methylphenethyl)butan-2-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a butan-2-amine backbone with a 3-methylphenethyl substituent attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(3-Methylphenethyl)butan-2-amine can undergo oxidation reactions, typically forming corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines depending on the reactants used.

Comparison with Similar Compounds

    Phenethylamine: A simpler structure lacking the butan-2-amine moiety.

    Amphetamine: Contains a phenethylamine backbone with an alpha-methyl group.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.

Uniqueness: n-(3-Methylphenethyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-amine backbone with a 3-methylphenethyl group allows for unique interactions with enzymes and receptors, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[2-(3-methylphenyl)ethyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-4-12(3)14-9-8-13-7-5-6-11(2)10-13/h5-7,10,12,14H,4,8-9H2,1-3H3

InChI Key

WBKNWDYIHAYQCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC1=CC=CC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.